![molecular formula C20H16F2O B1594061 2,6-Bis(4-fluorobenzylidene)cyclohexanone CAS No. 62085-74-9](/img/structure/B1594061.png)
2,6-Bis(4-fluorobenzylidene)cyclohexanone
Overview
Description
2,6-Bis(4-fluorobenzylidene)cyclohexanone is a useful research compound. Its molecular formula is C20H16F2O and its molecular weight is 310.3 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of 2,6-Bis(4-fluorobenzylidene)cyclohexanone are Cox-1 and Cox-2 enzymes . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling in the body.
Mode of Action
This compound acts as a selective inhibitor of Cox-1 and Cox-2 .
Biochemical Pathways
By inhibiting Cox-1 and Cox-2, this compound disrupts the prostaglandin synthesis pathway . This leads to a decrease in the production of prostaglandins, reducing inflammation and pain signaling.
Result of Action
The inhibition of Cox-1 and Cox-2 by this compound results in a reduction of inflammation . This has been demonstrated in animal models of inflammatory diseases such as arthritis and colitis . It also inhibits the expression of proinflammatory cytokines in a dose-dependent manner .
Biological Activity
2,6-Bis(4-fluorobenzylidene)cyclohexanone is a synthetic compound with significant biological activity, particularly as a selective inhibitor of cyclooxygenase enzymes (Cox-1 and Cox-2) and tyrosinase. This article delves into its biochemical properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : CHFO
- Molecular Weight : 310.34 g/mol
- CAS Number : 395-12-0
Inhibition of Cyclooxygenase Enzymes
This compound selectively inhibits Cox-1 and Cox-2 enzymes. The inhibition of these enzymes disrupts the synthesis of prostaglandins, which are mediators of inflammation and pain signaling. This selective inhibition leads to a decrease in inflammatory responses, making the compound a potential candidate for anti-inflammatory therapies. Molecular docking studies have shown that it interacts with specific residues in the active site of Cox-1, such as Arg120 and Ser530, which are crucial for its inhibitory action .
Inhibition of Tyrosinase
This compound also exhibits inhibitory activity against tyrosinase, an enzyme essential for melanin synthesis. By binding to the active site of tyrosinase, it prevents the conversion of tyrosine to melanin, suggesting its potential use in skin-whitening products .
The biochemical properties of this compound include:
- Stability : The compound remains stable under standard laboratory conditions, maintaining its inhibitory effects over time.
- Dosage Effects : In animal models, lower doses effectively inhibit both tyrosinase and cyclooxygenase enzymes, leading to reduced melanin production and inflammation.
Anti-inflammatory Activity
In vitro studies have demonstrated that this compound significantly reduces the production of pro-inflammatory mediators such as prostaglandin E2 (PGE2). This reduction is correlated with its ability to inhibit Cox enzymes preferentially .
Anticancer Potential
Emerging research indicates that this compound may possess anticancer properties. For instance, studies suggest that it can induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. Further investigations are required to fully elucidate these effects in various cancer models .
Case Studies
Scientific Research Applications
Key Interactions:
- COX-1 and COX-2 Inhibition : The compound exhibits a preference for COX-1 over COX-2, which is significant for developing anti-inflammatory agents with fewer side effects.
- Tyrosinase Inhibition : It also inhibits tyrosinase, an enzyme essential for melanin synthesis, making it a candidate for skin-whitening agents.
Anti-inflammatory Agents
Research indicates that 2,6-Bis(4-fluorobenzylidene)cyclohexanone can effectively reduce inflammation by inhibiting the production of pro-inflammatory mediators like prostaglandin E2 (PGE2). This property is particularly relevant in the development of new anti-inflammatory drugs .
Skin Whitening Agents
Due to its ability to inhibit tyrosinase, this compound has potential applications in cosmetic formulations aimed at reducing hyperpigmentation and promoting skin lightening.
Drug Development
The structural analogs of curcumin, such as this compound, are being explored for their therapeutic potential against various diseases, including cancer and inflammatory disorders. The selectivity profile of this compound provides a foundation for developing drugs with improved efficacy and safety profiles compared to existing therapies .
Case Study 1: Inhibition of COX Enzymes
A study utilizing molecular docking simulations revealed that this compound interacts specifically with amino acid residues in the active site of COX-1. This interaction leads to a significant decrease in the production of pro-inflammatory mediators, showcasing its potential as an anti-inflammatory agent.
Case Study 2: Tyrosinase Inhibition in Melanocytes
In vitro studies demonstrated that this compound effectively inhibits melanin production in melanocytes by targeting tyrosinase. The implications for cosmetic applications are substantial, as it offers a mechanism to reduce unwanted pigmentation without the adverse effects associated with other skin-lightening agents .
Summary Table of Applications
Application Area | Mechanism of Action | Potential Benefits |
---|---|---|
Anti-inflammatory agents | Inhibition of COX-1 and COX-2 | Reduced inflammation and pain |
Skin whitening agents | Inhibition of tyrosinase | Reduction in melanin synthesis |
Drug development | Structural analog of curcumin | Improved efficacy and safety in treatments |
Properties
IUPAC Name |
2,6-bis[(4-fluorophenyl)methylidene]cyclohexan-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F2O/c21-18-8-4-14(5-9-18)12-16-2-1-3-17(20(16)23)13-15-6-10-19(22)11-7-15/h4-13H,1-3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STPNBQOTKFPYEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC2=CC=C(C=C2)F)C(=O)C(=CC3=CC=C(C=C3)F)C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60278965 | |
Record name | 2,6-Bis[(4-fluorophenyl)methylidene]cyclohexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60278965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
395-12-0, 62085-74-9 | |
Record name | 2,6-Bis[(4-fluorophenyl)methylene]cyclohexanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=395-12-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Bis[(4-fluorophenyl)methylidene]cyclohexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60278965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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